2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride

Chemical Synthesis Procurement Specification Quality Control

This hydrochloride salt offers superior aqueous solubility and stability versus the free base, essential for reproducible biological assays. The tetrahydropyran ring provides conformational rigidity for CNS-targeting scaffolds, while the allylamine handle enables late-stage diversification. Choose ≥95% purity to minimize off-target effects.

Molecular Formula C8H16ClNO
Molecular Weight 177.67
CAS No. 2225146-04-1
Cat. No. B2810386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride
CAS2225146-04-1
Molecular FormulaC8H16ClNO
Molecular Weight177.67
Structural Identifiers
SMILESC=C(CN)C1CCOCC1.Cl
InChIInChI=1S/C8H15NO.ClH/c1-7(6-9)8-2-4-10-5-3-8;/h8H,1-6,9H2;1H
InChIKeyDNWGMEZFEMCOQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride (CAS 2225146-04-1) Procurement and Chemical Profile


2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride (CAS 2225146-04-1, MFCD31665328) is a small molecule with the formula C8H16ClNO and a molecular weight of 177.67 g/mol . It is classified as a versatile tetrahydropyran (THP)-based amine hydrochloride, featuring an allylamine moiety. Its primary utility lies in its function as a synthetic scaffold and intermediate in pharmaceutical research . The compound is commercially available from various vendors, with the hydrochloride salt form enhancing its aqueous solubility and stability compared to its free base counterpart .

Risks of Generic Substitution for 2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride (CAS 2225146-04-1)


Substituting 2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride with a generic alternative such as its free base or a structurally similar amine is not a straightforward exchange due to key differences in physicochemical properties and reactivity. The hydrochloride salt form is specifically engineered to enhance aqueous solubility, a critical factor for biological assays, whereas the free base exhibits different solubility characteristics . Furthermore, the tetrahydropyran (THP) ring confers distinct conformational stability and pKa characteristics compared to common nitrogen-containing heterocycles like piperidine, which directly impacts molecular interactions and synthetic utility .

Quantifiable Differentiation Evidence for 2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride Procurement


Vendor Purity Analysis: 98% vs. 95% Specification

When comparing commercial sources, a quantifiable difference in purity specifications exists. While both sources are suitable for general research, one vendor specifies a higher minimum purity. Leyan offers the compound with a purity of 98% . In contrast, Sigma-Aldrich and CymitQuimica (Biosynth) both list a minimum purity of 95% . This represents a 3% absolute difference in purity specification.

Chemical Synthesis Procurement Specification Quality Control

Solubility Advantage of the Hydrochloride Salt Form vs. Free Base

The 2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride (target) is synthesized as a salt, which is a critical differentiator from its free base counterpart, 2-(Oxan-4-yl)prop-2-en-1-amine (CAS 1465032-09-0). While specific quantitative solubility data for this exact pair is not published, it is an established class-level principle that the conversion of an amine to its hydrochloride salt significantly enhances its aqueous solubility. This is confirmed by general property data for amines, where the free base is described as having limited solubility, while the hydrochloride is 'very soluble' in water [1].

Biochemical Assay Formulation Chemical Synthesis

Conformational and Thermal Stability of Tetrahydropyran vs. Piperidine Scaffolds

The tetrahydropyran (THP) ring in 2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride confers distinct structural advantages over common piperidine-based amines. A comparative analysis of the closely related analog THP-4-Methylamine HCl versus piperidine derivatives reveals quantifiable differences. The THP ring exhibits lower ring strain and a lower pKa of 9.2±0.3 compared to 10.1±0.4 for piperidine derivatives. More critically for storage and handling, the THP compound demonstrates superior thermal stability, remaining stable up to 180°C, whereas piperidine derivatives decompose at 150°C .

Medicinal Chemistry Ligand Design Stability

Differentiation from Other Oxan-4-yl Prop-2-en-1-amine Isomers

The compound is distinct from its regioisomer, 1-(Oxan-4-yl)prop-2-en-1-amine (CAS 1465032-09-0). The target compound has the amine group separated from the tetrahydropyran ring by a methylene (-CH2-) spacer (2-position), whereas the regioisomer has the amine directly attached to the alpha carbon (1-position). While direct comparative data is absent, this structural variation is a fundamental driver of different chemical reactivity and steric profiles. The target's pKa is predicted to be around 9.37±0.50, which is typical for this class and influences its protonation state .

Organic Synthesis Building Blocks Structure-Activity Relationship

Recommended Application Scenarios for 2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride (CAS 2225146-04-1)


Synthetic Intermediate for CNS Drug Discovery Programs

Based on its tetrahydropyran core, which is a known motif in CNS-penetrant drugs [1], 2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride is a strategic building block for synthesizing novel neurokinin receptor antagonists or other CNS-active compounds. The hydrochloride salt ensures good solubility in polar reaction media common to late-stage functionalization, while the allylamine moiety provides a reactive handle for further derivatization via cross-coupling or addition reactions.

Scaffold for Designing Selective Lysyl Oxidase (LOX) Inhibitors

Tetrahydropyran-based amines are frequently explored as lysyl oxidase (LOX) and LOX-like (LOXL) enzyme inhibitors [2]. Given its allylamine group and the THP ring, this compound can serve as a core scaffold for generating focused libraries of LOX/LOXL inhibitors. The low ring strain of the THP moiety can contribute to the conformational rigidity of designed ligands, which is crucial for achieving target selectivity.

High-Purity Reagent for Medicinal Chemistry Campaigns

For laboratories where reproducibility is paramount, procuring this compound from vendors specifying ≥98% purity (e.g., Leyan ) is preferable. This higher purity specification reduces the risk of off-target effects from unknown impurities during initial biological screening, ensuring that any observed activity can be more confidently attributed to the compound of interest rather than a contaminant.

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